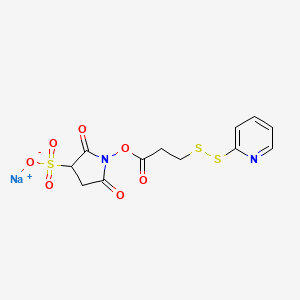
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate is a complex organic compound with the molecular formula C₁₂H₁₁N₂NaO₇S₃ and a molecular weight of 414.41 g/mol . This compound is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidine-3-sulfonic acid with 3-(pyridin-2-yldisulfanyl)propanoic acid under specific conditions to form the desired compound . The reaction typically requires an inert atmosphere and low temperatures, often stored under -20°C to maintain stability .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. the synthesis would generally follow similar steps as the laboratory methods but scaled up with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol-containing compounds, and substituted pyrrolidine derivatives .
Scientific Research Applications
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions in biological systems. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are crucial for protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate: Similar in structure and used for similar applications in protein chemistry.
Sulfo-N-succinimidyl 6-[3-(2-pyridyldithio)propanoyl]oxy]pyrrolidine-3-sulfonate: Another compound with comparable properties and uses.
Uniqueness
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate is unique due to its specific combination of functional groups, which allows for versatile applications in both chemical synthesis and biological research. Its ability to form stable disulfide bonds makes it particularly valuable in studies involving protein chemistry and redox biology .
Properties
Molecular Formula |
C12H11N2NaO7S3 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
sodium;2,5-dioxo-1-[3-(pyridin-2-yldisulfanyl)propanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C12H12N2O7S3.Na/c15-10-7-8(24(18,19)20)12(17)14(10)21-11(16)4-6-22-23-9-3-1-2-5-13-9;/h1-3,5,8H,4,6-7H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
IGUCKQRSISNDCP-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















